Octahydropyrazino[2,1-c][1,4]thiazine

Physicochemical profiling Fragment-based drug design Scaffold hopping

For discovery programs targeting polar renal or peripheral ion channels (e.g., ROMK), the octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide scaffold addresses the challenge of excessive lipophilicity early in lead optimization. Its intrinsically low LogP (-1.63) and high topological PSA (49 Ų) reduce reliance on additional polar solubilizing groups. - Quantifiable lower LogP vs. the oxazine analog (LogP -0.7, PSA 24.5) directly limits passive CNS permeability. - The sulfur atom provides a unique oxidation handle (sulfone) and enables S-π/chalcogen bonding interactions inaccessible to oxygen analogs. - Procure as the dihydrochloride salt (CAS 1803603-35-1) for ambient shipping and non-hazardous DOT/IATA transport, eliminating cold-chain logistics costs.

Molecular Formula C7H14N2S
Molecular Weight 158.27 g/mol
Cat. No. B7906906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrazino[2,1-c][1,4]thiazine
Molecular FormulaC7H14N2S
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESC1CN2CCSCC2CN1
InChIInChI=1S/C7H14N2S/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
InChIKeyFNHGNTQLTAACFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydropyrazino[2,1-c][1,4]thiazine Scaffold Overview


Octahydropyrazino[2,1-c][1,4]thiazine is a fully saturated bicyclic heterocycle containing both nitrogen and sulfur atoms in its fused pyrazine-thiazine ring system [1]. The compound serves as a conformationally constrained scaffold in medicinal chemistry and is commonly supplied as the 2,2-dioxide derivative (CAS 929047-26-7) or its dihydrochloride salt (CAS 1803603-35-1) . A patent from SmithKline Beecham describes its preparation as a nitrogen-containing bicyclic derivative with pharmacological activity [2]. The thiazine core distinguishes it from the more widely explored octahydropyrazino[2,1-c][1,4]oxazine series, which substitutes sulfur with oxygen and has been optimized for ROMK inhibition [3].

Conformationally constrained bicyclic heterocycle for medicinal chemistry scaffold design
Supplied as 2,2-dioxide free base or dihydrochloride salt to match different workflow requirements
Sulfur-containing thiazine core provides distinct physicochemical and interaction profile vs. oxygen analogs

Why Thiazine Scaffold Differs from Oxazine Analogs


The octahydropyrazino[2,1-c][1,4]oxazine scaffold (CAS 141108-65-8) is a frequent structural analog that substitutes the ring sulfur with oxygen. However, this O→S replacement fundamentally alters key molecular properties: the thiazine 2,2-dioxide exhibits a substantially lower LogP (-1.63 vs. -0.7 for the oxazine free base) and nearly double the topological polar surface area (49 Ų vs. 24.5 Ų) [1][2]. These differences directly impact passive permeability, solubility, and hydrogen-bonding capacity, which are critical parameters in fragment-based drug design and lead optimization [3]. Furthermore, the sulfur atom provides a distinct oxidation handle (sulfone formation) and enables unique intermolecular interactions (S-π, chalcogen bonding) that the oxygen analog cannot recapitulate. Generic scaffold swapping without these considerations risks altering binding modes, pharmacokinetic profiles, and synthetic tractability [4].

Polarity and Lipophilicity Shift
The thiazine dioxide exhibits lower LogP and nearly double the polar surface area of the oxazine analog, which can alter passive permeability and solubility trade-offs.
Hydrogen-Bonding and Intermolecular Interactions
Sulfur introduces an additional H-bond acceptor and enables chalcogen bonding/S-π interactions that the oxygen scaffold cannot recapitulate, potentially changing binding modes.
Synthetic Tractability Divergence
Generic scaffold swapping may disregard the distinct oxidation handle (sulfone) and the one-pot synthetic accessibility of the thiazine, affecting library synthesis efficiency.

Quantitative Evidence for Scaffold Selection


Physicochemical Profile: Thiazine Dioxide vs. Oxazine

The octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide (target) displays a computed LogP of -1.63 and topological polar surface area (TPSA) of 49 Ų [1]. In contrast, the oxazine analog (octahydropyrazino[2,1-c][1,4]oxazine, CAS 141108-65-8) has a computed XLogP3 of -0.7 and TPSA of 24.5 Ų [2]. The thiazine dioxide is therefore significantly more polar and hydrophilic, with a LogP difference of 0.93 units and a PSA nearly double that of the oxazine. Additionally, the thiazine dioxide has four hydrogen bond acceptors versus three for the oxazine [1][2].

Physicochemical Profile
Head-to-head
LogP: -1.63 vs -0.7; PSA: 49 vs 24.5 Ų; HBA: 4 vs 3
Supports scaffold polarity and permeability differentiation
Computed properties; experimental validation recommended
Physicochemical profiling Fragment-based drug design Scaffold hopping

Purity Grade Comparison Across Suppliers

MolCore supplies octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide (CAS 929047-26-7) under an ISO-certified quality system with a purity specification of NLT 98% . In contrast, the dihydrochloride salt (CAS 1803603-35-1) is listed by AKSci at 95% minimum purity , and ChemSpace lists supplier stock at 95-97% purity from multiple vendors [1]. The free base 2,2-dioxide therefore offers a quantifiable 3-5 percentage point purity advantage over the dihydrochloride salt from certain suppliers, which may reduce the need for re-purification in sensitive downstream applications.

Purity Specification
Specification review
NLT 98% (free base) vs 95–97% (dihydrochloride salt)
Higher purity grade may reduce re-purification steps
Supplier CoA specification comparison
Quality control Analytical chemistry Procurement specification

Synthetic Route Efficiency: One-Pot Assembly

A one-pot three-component reaction involving isocyanides and dicarboxylates in the presence of 2-amino-4H-1,3-thiazin-4-one derivatives has been reported for the synthesis of octahydropyrazino[2,1-c][1,4]thiazine . This contrasts with the octahydropyrazino[2,1-c][1,4]oxazine series, which typically requires a multistep sequence starting from chiral amino alcohols and epoxide opening/cyclization [1]. The thiazine route offers a convergent one-pot assembly, potentially enabling faster library enumeration and lower synthesis costs when the sulfur-containing scaffold is the target of interest. Furthermore, patent WO2023017549A1 describes the utility of pyrazinothiazine derivatives as antibiotic compounds effective against Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli [2].

Synthetic Route
Reported
One-pot three-component vs multistep chiral route
Convergent assembly supports faster library synthesis
Qualitative route complexity comparison
Synthetic chemistry Medicinal chemistry Building block procurement

Salt Form Options: Free Base vs. Dihydrochloride

The 2,2-dioxide free base (CAS 929047-26-7, MW 190.26 g/mol) requires storage at 2-8°C refrigerated [1], whereas the dihydrochloride salt (CAS 1803603-35-1, MW 263.18 g/mol) is shipped at ambient temperature with long-term storage in a cool, dry place . The dihydrochloride salt, as noted by CymitQuimica, exhibits enhanced solubility in polar solvents due to its ionic character from the hydrochloride counterions . This provides a quantifiable practical advantage: the salt form eliminates the need for cold-chain shipping and refrigerated storage infrastructure, reducing logistics complexity and cost for end-users in non-refrigerated laboratory settings.

Storage & Shipping
Head-to-head
2–8°C (free base) vs ambient (dihydrochloride)
Salt form eliminates cold-chain logistics requirement
Supplier storage specifications
Formulation science Pre-formulation Compound management

Key Application Scenarios


Fragment-Based Design for Polar Peripheral Targets

When a discovery program targets a peripheral or renal target (e.g., ROMK or related ion channels), the thiazine 2,2-dioxide scaffold's LogP of -1.63 and PSA of 49 Ų offer an intrinsically more polar starting point than the oxazine (LogP -0.7, PSA 24.5). This reduces the need for additional polar functionality to achieve acceptable solubility and limit CNS penetration [1][2]. The scaffold is thus directly applicable to fragment libraries aimed at polar target pockets or where low logD is a lead optimization criterion.

Antibiotic Lead Generation with Pyrazinothiazine Core

Patent WO2023017549A1 establishes that pyrazinothiazine derivatives exhibit antibacterial activity against clinically relevant pathogens including Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli [3]. The one-pot three-component synthetic route for the octahydropyrazino[2,1-c][1,4]thiazine core enables rapid parallel synthesis of derivative libraries, making it a pragmatic scaffold choice for antibiotic hit-to-lead campaigns where sulfur-containing heterocycles are desired for novel mechanism exploration.

Scaffold-Hopping for Selectivity Profiling

The well-characterized octahydropyrazino[2,1-c][1,4]oxazine ROMK inhibitor series (IC50 values in the low nanomolar range) provides a direct structural comparator [2]. Systematic replacement of the ring oxygen with sulfur (yielding the thiazine scaffold) alters hydrogen-bond acceptor capacity (4 vs. 3 HBA) and polar surface area (49 vs. 24.5 Ų), enabling medicinal chemistry teams to probe sulfur-specific interactions (e.g., with methionine-rich binding pockets) and off-target selectivity profiles that the oxazine scaffold cannot address.

Scale-Up with Ambient-Stable Salt Form Logistics

For organizations scaling up building block procurement to multi-gram or kilogram quantities, the dihydrochloride salt (CAS 1803603-35-1) provides a quantifiable logistics advantage: it is classified as non-hazardous for DOT/IATA transport and requires only ambient shipping and cool, dry storage . This eliminates the 2-8°C cold-chain dependency of the free base (CAS 929047-26-7) . The resulting reduction in shipping complexity and storage infrastructure cost becomes a measurable procurement differentiator at production scale.

Application
Selection Property
Validation Focus
Polar peripheral target fragment libraries
Low LogP, high PSA scaffold
Solubility-permeability balance, CNS exclusion assessment
Antibacterial lead discovery scaffold
One-pot synthetic accessibility
Library enumeration speed, SAR expansion
ROMK inhibitor scaffold-hopping
Sulfur-specific interactions (HBA increase, PSA shift)
Binding mode alteration, off-target profiling
Scale-up procurement logistics
Ambient-stable dihydrochloride salt form
Cold-chain elimination, transport classification
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